molecular formula C18H20N6O B11143918 N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide

Cat. No.: B11143918
M. Wt: 336.4 g/mol
InChI Key: MQGROIVDXDCDCO-UHFFFAOYSA-N
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Description

N-(1H-1,3-Benzimidazol-2-ylmethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a heterocyclic compound featuring a benzimidazole core linked via a methyl group to a piperidinecarboxamide scaffold substituted with a pyrimidine ring. This structure integrates multiple pharmacophoric elements:

  • Benzimidazole: A bicyclic aromatic system known for its role in medicinal chemistry, often contributing to DNA intercalation or enzyme inhibition .
  • Pyrimidine: A nitrogen-rich heterocycle frequently utilized in kinase inhibitors and antiviral agents due to its ability to engage in π-π stacking and hydrogen bonding .

Properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C18H20N6O/c25-17(21-11-16-22-14-6-1-2-7-15(14)23-16)13-5-3-10-24(12-13)18-19-8-4-9-20-18/h1-2,4,6-9,13H,3,5,10-12H2,(H,21,25)(H,22,23)

InChI Key

MQGROIVDXDCDCO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Attachment of the pyrimidine ring: This step may involve nucleophilic substitution reactions where the benzimidazole derivative reacts with a pyrimidine derivative.

    Formation of the piperidine ring: The piperidine ring can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or piperidine rings.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide may have applications in:

    Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and possible biological activity.

    Biology: Studying its interactions with biological macromolecules.

    Industry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole Moieties

N-(1H-Benzimidazol-2-yl)-1-(2-Arylethyl-2-oxo)-1H-Pyrazole-3-carboxamides
  • Structure : Features a benzimidazole linked to a pyrazole ring via a carboxamide bridge, with an aryl-ethyl-ketone substituent .
  • Comparison : Unlike the target compound, which uses a piperidine-pyrimidine system, these analogues employ a pyrazole ring. The pyrazole’s smaller size and different electronic profile may alter binding kinetics in biological targets.
  • Synthesis : Both classes utilize EDCI/HOBt-mediated coupling, suggesting shared strategies for carboxamide formation .
N-(Benzimidazol-2-yl)pyrazole-3(5)-carboxamide Derivatives
  • Structure : Similar benzimidazole-carboxamide linkage but lacks the pyrimidine and piperidine groups .
  • The piperidine ring in the target compound may enhance conformational flexibility and solubility.

Pyrimidine-Containing Analogues

1-(4-Chlorophenyl)-N-(3-Fluoro-4-(Thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-carboxamide
  • Structure : Combines a triazole core with pyrimidine and carboxamide groups, demonstrating c-Met kinase inhibition and antitumor activity .
  • Comparison: The triazole core vs. benzimidazole in the target compound may influence selectivity.
N-(Oxan-4-yl)-1-(Pyrimidin-2-yl)piperidine-3-carboxamide
  • Structure : Shares the 1-(2-pyrimidinyl)-3-piperidinecarboxamide backbone but replaces the benzimidazole-methyl group with a tetrahydropyran-4-yl substituent .
  • Comparison: Lipophilicity: The benzimidazole in the target compound is more aromatic and planar than tetrahydropyran, likely increasing lipophilicity (predicted density: 1.22 g/cm³ for the analogue vs. pKa: The analogue’s predicted pKa of 14.94 suggests moderate basicity, whereas the benzimidazole’s imidazole nitrogen (pKa ~5–6) could introduce pH-dependent solubility differences .

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a synthetic compound that belongs to the benzimidazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole core linked to a pyrimidine and piperidine moiety. Its structure can be summarized as follows:

  • Benzimidazole : A bicyclic structure known for its role in various biological activities.
  • Pyrimidine : Contributes to the compound's interaction with biological targets.
  • Piperidine : Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Benzimidazole derivatives typically exert their effects through:

  • Inhibition of Enzymatic Activity : Many benzimidazole compounds inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases.
  • Binding Affinity : The compound's structural features allow it to bind effectively to target proteins, disrupting their normal function.

Pharmacological Activities

Research has demonstrated that this compound exhibits a range of pharmacological activities:

  • Anticancer Activity : Studies indicate that benzimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, similar compounds have shown IC50 values in the nanomolar range against various cancer cell lines .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Research indicates that modifications in the benzimidazole structure can enhance antimicrobial activity compared to standard antibiotics .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Case Study 1: Anticancer Activity

A study conducted by Vasantha et al. (2021) explored the anticancer potential of various benzimidazole derivatives, including those similar to this compound. The results showed significant inhibition of tumor growth in vitro with IC50 values ranging from 10 nM to 50 nM across different cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In a comparative study of benzimidazole derivatives against common pathogens, compounds structurally related to this compound exhibited potent antimicrobial activity, outperforming traditional antibiotics like ciprofloxacin in certain cases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Key findings include:

Substituent PositionEffect on Activity
2-position (Pyrimidine)Enhances binding affinity to target enzymes
3-position (Piperidine)Improves solubility and bioavailability
5-position (Alkyl groups)Modulates potency against specific biological targets

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